molecular formula C19H15F3N2O3S B2651533 (E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one CAS No. 486995-45-3

(E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Cat. No.: B2651533
CAS No.: 486995-45-3
M. Wt: 408.4
InChI Key: ZYVZSAUPLNIWOP-CXUHLZMHSA-N
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Description

(E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative of significant interest in medicinal chemistry research. Compounds within this structural class are extensively investigated for their diverse biological activities, largely due to the privileged 4-thiazolidinone scaffold they are based on . The core structure is closely related to a class of molecules known for their potential in diabetes research, particularly as activators of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key target for improving insulin sensitivity . Furthermore, thiazol-4(5H)-one derivatives have demonstrated promising pharmacological profiles in areas including antimicrobial, anti-inflammatory, and anticancer studies, making them versatile scaffolds for hit and lead compound development . The specific substitution pattern on this compound—featuring a 3-ethoxy-4-hydroxybenzylidene moiety at the C5 position and a 3-(trifluoromethyl)phenyl group at the N2 position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. This strategic design aims to explore structure-activity relationships and optimize potency and selectivity . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in high-throughput screening campaigns to identify new therapeutic agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c1-2-27-15-8-11(6-7-14(15)25)9-16-17(26)24-18(28-16)23-13-5-3-4-12(10-13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZSAUPLNIWOP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves a multi-step process. The key steps include the formation of the thiazolone ring and the introduction of the various substituents. Common reagents used in these reactions include ethyl bromoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and 3-(trifluoromethyl)aniline. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzylidene double bond can produce a saturated thiazolone derivative.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiazole derivatives, including (E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
Caco-2 (Colon Cancer)10Significant reduction in viability
MDA-MB-231 (Breast Cancer)15Moderate inhibition
SK-MEL-30 (Melanoma)12Notable cytotoxicity

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted to elucidate these pathways .

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against Hepatitis B Virus (HBV). In vitro assays demonstrated that it could inhibit HBV replication effectively, with an EC50 value indicating potent antiviral activity. This positions this compound as a potential candidate for further development as an antiviral agent .

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays. Results indicate that it possesses significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .

Study 1: Anticancer Activity Evaluation

In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines. The study highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Study 2: Antiviral Efficacy Against HBV

A comprehensive evaluation of thiazole derivatives for their antiviral properties was conducted by a group at the National Institutes of Health. Their findings indicated that certain modifications to the thiazole ring enhanced antiviral efficacy against HBV, with this compound being among the most potent candidates identified .

Mechanism of Action

The mechanism of action of (E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

Yield Comparison :

  • The target compound’s synthesis likely mirrors methods in , achieving yields ~70–90%, comparable to analogs like (Z)-6h (92% yield) .
  • Z isomers (e.g., ) are synthesized more efficiently than E isomers due to thermodynamic favorability, suggesting the target may require optimized conditions .
2.3. Spectroscopic and Analytical Data

Critical data for structural elucidation:

Parameter Target Compound (Expected) (Z)-6e () (E)-8d ()
IR C=O Stretch ~1700–1715 cm⁻¹ 1700 cm⁻¹ Not reported
¹H NMR (Aromatic) δ 6.8–7.9 (OH, OEt, Ar-H) δ 7.8–7.95 (Ar-H, =CH) δ 7.5–8.2 (Oxadiazole-Ar)
ESI-MS ~450–470 m/z 315.45 m/z 359.01 m/z

Notable Differences:

  • The target’s hydroxyl group would show a broad IR peak at ~3200–3600 cm⁻¹, absent in analogs with methoxy or nitro groups .
  • ESI-MS data suggest higher molecular weight for the target due to the CF₃ and ethoxy groups .

Biological Activity

The compound (E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and enzyme inhibition. Thiazole compounds are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure

The structural characteristics of this compound include:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, essential for biological activity.
  • Benzylidene Moiety : Contributes to the compound's interaction with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence receptor binding.

Antitumor Activity

Thiazole derivatives have shown significant anticancer properties. Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of specific substituents on the thiazole ring can enhance antitumor efficacy by modulating kinase activity, such as:

  • Inhibition of BRAF Kinase : Thiazole derivatives have been reported to suppress BRAF kinase activity, a common target in cancer therapy .
  • IC50 Values : Compounds with similar scaffolds have shown IC50 values ranging from 1.61 µg/mL to 7.4 µM against different cancer cell lines .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that thiazole derivatives can exhibit:

  • Bactericidal Activity : Compounds with similar structures have demonstrated effective bactericidal activity against strains like Staphylococcus aureus, including MRSA .
  • Antifungal and Antiviral Effects : Other studies highlight the potential antifungal and antiviral activities attributed to thiazole derivatives .

Enzyme Inhibition

Thiazole compounds are often evaluated for their ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : The compound's structure suggests potential as a tyrosinase inhibitor, which is significant in treating hyperpigmentation disorders. Analogous compounds have shown potent inhibition with IC50 values indicating strong activity .
  • 11β-HSD Inhibition : Some thiazole derivatives have shown selective inhibitory effects against 11β-hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

  • Substituent Positioning : The positioning of ethoxy and trifluoromethyl groups significantly affects the compound's efficacy and selectivity towards biological targets .
  • Hydrophobic Interactions : The presence of hydrophobic moieties enhances binding affinity to target proteins, improving therapeutic outcomes .

Case Studies

  • Cancer Cell Line Studies : In vitro studies on U937 leukemia cells demonstrated that modifications in the thiazole structure led to enhanced apoptosis and reduced cell proliferation at concentrations as low as 10 µM .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against various bacterial strains, showing comparable or superior activity to standard antibiotics like vancomycin .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves a base-catalyzed condensation reaction. For example, a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) can react with substituted benzaldehyde derivatives under reflux in acetic acid with anhydrous sodium acetate as a catalyst . Optimizing reaction parameters, such as solvent choice (e.g., glacial acetic acid vs. ethanol), catalyst loading (e.g., 1:1 molar ratio of sodium acetate), and reaction time (e.g., 7 hours vs. overnight), can enhance yields. Monitoring via TLC (20% ethyl acetate in n-hexane) ensures reaction completion . Purification through recrystallization (ethanol or methanol) is critical to isolate the (E)-isomer selectively .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring, O-H stretch at ~3200 cm⁻¹ for phenolic groups) .
  • ¹H/¹³C NMR : Confirms stereochemistry and substituent positions. For instance, the benzylidene proton in the (E)-isomer appears as a singlet at δ 7.8–8.2 ppm, while the trifluoromethyl group shows a distinct triplet in ¹³C NMR .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks consistent with theoretical values) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be systematically addressed?

Contradictions often arise from assay variability. Standardize protocols by:

  • Using identical cell lines (e.g., MCF-7 for anticancer studies) and culture conditions .
  • Normalizing compound solubility via DMSO concentration (e.g., ≤0.1% v/v) to avoid solvent toxicity .
  • Validating results with orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Reporting detailed statistical analyses (e.g., p-values, n ≥ 3 replicates) to ensure reproducibility .

Q. What strategies improve solubility and bioavailability while retaining bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of phenolic -OH) to enhance intestinal absorption .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility without structural alteration .
  • Nanoparticle Encapsulation : Employ liposomal carriers to increase plasma half-life and target specificity .

Q. How can computational methods predict target interactions and guide SAR studies?

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., hemoglobin subunits, as suggested for similar thiazolidinones ). Focus on key residues (e.g., His87 in hemoglobin β-subunit) for hydrogen bonding and hydrophobic interactions.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity to prioritize derivatives for synthesis .

Q. What experimental approaches validate the mechanism of action in anticancer or antimicrobial contexts?

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cancer cells .
  • Resistance Studies : Serial passage of microbes in sub-inhibitory concentrations to evaluate resistance development .

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